CU-Cpt22 -

CU-Cpt22

Catalog Number: EVT-265588
CAS Number:
Molecular Formula: C19H22O7
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CU-CPT22 is a small-molecule, synthetic antagonist of the TLR1/TLR2 complex. [] This complex plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns, leading to the activation of immune responses. [, , ] CU-CPT22 specifically targets and inhibits the TLR1/TLR2 heterodimer, preventing downstream signaling cascades associated with inflammation. [, , , , ]

Future Directions

c) Developing Chemically Stable and Bioavailable Analogs: As highlighted in one study, the triphenol motif in CU-CPT22, while crucial for activity, might render it susceptible to oxidation. [] Designing and synthesizing chemically stable analogs with improved bioavailability could enhance its therapeutic potential.

Purpurogallin (PPG)

    Compound Description: Purpurogallin (PPG) is an orange benztropolone found in oak galls. [] It exhibits redox activity with porphyrins such as heme. [] PPG and its derivatives, like CU-CPT22, can compete with lipoprotein ligands for binding to Toll-like receptors (TLRs), playing a crucial role in modulating the innate immune system. [] Research suggests that PPG's antiviral activity against HIV might involve inhibiting metal-containing integrases. [] Furthermore, PPG's interaction with metals may be significant in its action during iron complex processing within Plasmodia. []

    Relevance: Purpurogallin (PPG) serves as a structural foundation for developing TLR antagonists like CU-CPT22. [] The similar activities of PPG and CU-CPT22, particularly their ability to compete with ligands for TLR binding, highlight their close relationship.

MMG-11

  • Relevance: MMG-11's classification as a pyrogallol-containing TLR2 antagonist, just like CU-CPT22, underscores their structural and functional similarities. [] The shared susceptibility to oxidation further emphasizes their close relationship.

Compound 6

    Compound Description: Compound 6, a chemically stable TLR2 antagonist, emerged from a study aiming to design robust TLR2 inhibitors by modifying the pyrogallol structure. [] This compound exhibits non-toxic properties and demonstrates high selectivity for TLR2. [] Notably, its activity is comparable to the pyrogallol-based starting compounds, suggesting flexibility in the hydrogen-bonding pattern without compromising effectiveness. []

C11

    Compound Description: C11, a novel non-peptide TLR2 antagonist, was identified through pharmacophore-based virtual screening. [] In human embryonic kidney cells overexpressing TLR2, C11 exhibited comparable IL-8 inhibition to CU-CPT22 at a 10 μM concentration. [] Additionally, C11 acts as a TLR2-specific inhibitor in mouse RAW 264.7 macrophages without affecting TNF-α induction by TLR3 or TLR4 activators. [] Surface plasmon resonance analysis confirmed the direct binding of C11 to the human recombinant TLR2 ectodomain. []

C13

    Compound Description: C13, like C11, is another novel non-peptide TLR2 antagonist discovered through pharmacophore-based virtual screening. [] Similar to C11, C13 demonstrated comparable IL-8 inhibition to CU-CPT22 at a 10 μM concentration in human embryonic kidney cells overexpressing TLR2. [] C13 also exhibited TLR2-specific inhibition in mouse RAW 264.7 macrophages, specifically targeting TLR2 without influencing TNF-α induction by TLR3 or TLR4 activators. [] Furthermore, C13's direct binding to the human recombinant TLR2 ectodomain was validated through surface plasmon resonance analysis. []

    Relevance: C13 shares a functional resemblance to CU-CPT22 despite being a non-peptide TLR2 antagonist. [] This similarity is evident in their common ability to inhibit TLR2 signaling and their comparable efficacy in suppressing IL-8 production.

Pam3CSK4

    Compound Description: Pam3CSK4 is a synthetic triacylated lipoprotein that functions as a TLR1/2 agonist. [, ] It is frequently employed in research to investigate the activation and signaling pathways of the TLR1/2 complex. [, ]

    Relevance: CU-CPT22 competitively inhibits the binding of Pam3CSK4 to TLR1/2, signifying CU-CPT22's role as a TLR1/2 antagonist. [, ] The use of Pam3CSK4 in research has been instrumental in understanding the mechanism of action of CU-CPT22.

Candesartan cilexetil

    Compound Description: Candesartan cilexetil, a medication approved for hypertension treatment, exhibits TLR2 inhibitory properties. []

    Relevance: While not structurally related to CU-CPT22, Candesartan cilexetil shares a functional connection due to its ability to inhibit TLR2. [] This shared characteristic suggests that Candesartan cilexetil could serve as a valuable reference point for developing new TLR2 inhibitors.

Source and Classification

CU-Cpt22 is classified as a TLR1/2 antagonist and is derived from a series of synthetic compounds designed to target these receptors. The compound's development was motivated by the need to understand and manipulate immune responses, particularly in conditions where TLR1/2 activation contributes to pathophysiology, such as inflammatory diseases and neurodegeneration .

Synthesis Analysis

Methods and Technical Details

The synthesis of CU-Cpt22 involves several steps that optimize its structure for enhanced activity against TLR1/2. The initial synthetic pathway includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various organic reactions.
  2. Key Reactions: The process includes esterification and amide formation, where specific functional groups are introduced to enhance binding affinity to the TLR1/2 complex.
  3. Optimization: The introduction of a six-carbon aliphatic chain at the R6 position significantly improves the compound's hydrophobic interactions with the receptor, which is critical for its inhibitory activity .

The final product is purified using standard chromatographic techniques to ensure high purity before biological testing.

Molecular Structure Analysis

Structure and Data

The molecular structure of CU-Cpt22 reveals several key features:

  • Core Structure: It consists of a central aromatic system with various substituents that enhance its interaction with TLR1/2.
  • Functional Groups: The presence of hydroxyl and carboxyl groups plays a critical role in its binding properties.
  • 3D Configuration: Computational modeling studies suggest that CU-Cpt22 fits well into the hydrophobic pocket of TLR1, facilitating effective receptor antagonism .

Data from crystallographic studies or computational predictions indicate that specific interactions between CU-Cpt22 and amino acid residues in TLR1/2 are crucial for its selectivity and potency.

Chemical Reactions Analysis

Reactions and Technical Details

CU-Cpt22 participates in several biochemical reactions primarily related to its inhibition of TLR signaling:

  • Inhibition Mechanism: CU-Cpt22 competes with endogenous ligands for binding to the TLR1/2 heterodimer, effectively blocking downstream signaling pathways associated with immune activation.
  • Biochemical Assays: Various assays have demonstrated that CU-Cpt22 can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha when cells are stimulated with TLR ligands .

These reactions underscore CU-Cpt22's role as an important tool for dissecting TLR-mediated immune responses.

Mechanism of Action

Process and Data

The mechanism by which CU-Cpt22 exerts its effects involves:

  1. Binding Affinity: CU-Cpt22 binds selectively to the TLR1/2 complex, preventing the formation of the active signaling heterodimer.
  2. Inhibition of Signaling Pathways: By blocking receptor activation, CU-Cpt22 inhibits downstream signaling cascades involving nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs), leading to reduced expression of inflammatory mediators .
  3. Selectivity: Notably, CU-Cpt22 does not significantly inhibit TLR2/6 signaling, highlighting its potential for targeted therapeutic applications without broad immunosuppression .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

CU-Cpt22 exhibits several notable physical and chemical properties:

These properties are essential for determining the compound's usability in biological assays and potential therapeutic applications.

Applications

Scientific Uses

CU-Cpt22 has several applications in scientific research:

  • Immunology Studies: It serves as a valuable tool for investigating TLR-related pathways in various immune responses, particularly in inflammatory diseases.
  • Neurodegeneration Research: Studies have indicated that CU-Cpt22 can mitigate neuroinflammation linked to neurodegenerative disorders by inhibiting microglial activation through TLR1/2 blockade .
  • Drug Development: As a lead compound, CU-Cpt22 provides insights into designing more potent and selective antagonists targeting TLRs for therapeutic interventions.

Properties

Product Name

CU-Cpt22

IUPAC Name

hexyl 3,4,5-trihydroxy-2-methoxy-6-oxobenzo[7]annulene-8-carboxylate

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C19H22O7/c1-3-4-5-6-7-26-19(24)12-8-11-10-14(25-2)17(22)18(23)15(11)16(21)13(20)9-12/h8-10,22-23H,3-7H2,1-2H3,(H,20,21)

InChI Key

UBQFTTUFRSSOHE-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C1=CC(=O)C(=C2C(=C1)C=C(C(=C2O)O)OC)O

Solubility

Soluble in DMSO

Synonyms

CU-CPT22; CU-CPT 22; CU-CPT-22; CUCPT22; CUCPT 22; CUCPT-22.

Canonical SMILES

CCCCCCOC(=O)C1=CC(=O)C(=C2C(=C1)C=C(C(=C2O)O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.